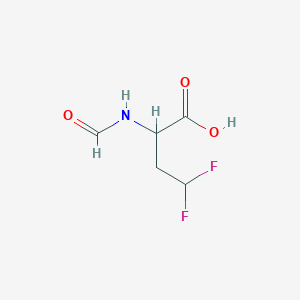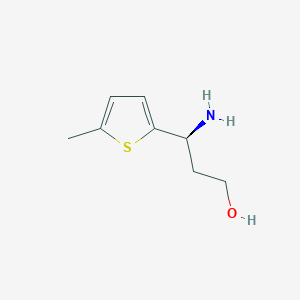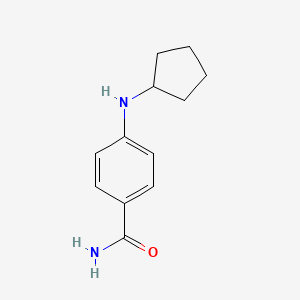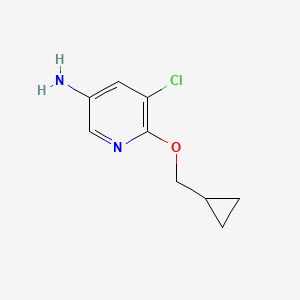amine](/img/structure/B15274177.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-methylpropylamine: is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to a methylpropyl chain, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-methylpropylamine typically involves the alkylation of 2-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorophenyl)-2-methylpropylamine may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(2-Chlorophenyl)-2-methylpropylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide (OH⁻), alkoxide (RO⁻)
Major Products Formed:
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or alkoxy derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(2-Chlorophenyl)-2-methylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: In medicine, 1-(2-Chlorophenyl)-2-methylpropylamine is investigated for its potential therapeutic properties. It may have applications in the treatment of neurological disorders or as an analgesic.
Industry: Industrially, this compound is used in the manufacture of dyes, polymers, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
Comparison: Compared to its analogs, 1-(2-Chlorophenyl)-2-methylpropylamine has a unique balance of hydrophobic and hydrophilic properties due to the presence of the methylamine group. This makes it more versatile in terms of solubility and reactivity. Additionally, the chlorine atom on the phenyl ring can participate in various substitution reactions, providing opportunities for further functionalization.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13-3)9-6-4-5-7-10(9)12/h4-8,11,13H,1-3H3 |
Clé InChI |
MXYPWJQFOPTFPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)

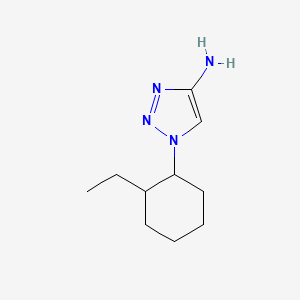
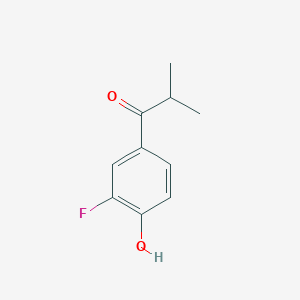
![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)

![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)

